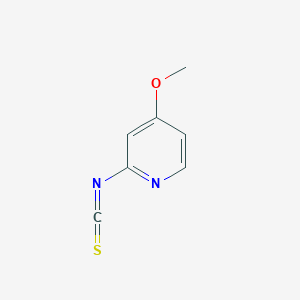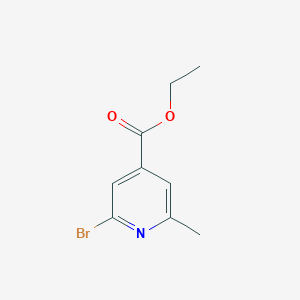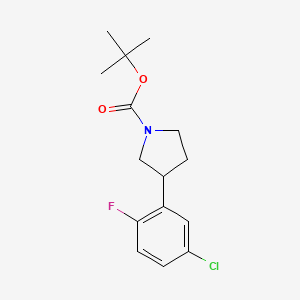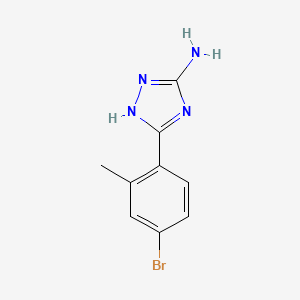![molecular formula C8H12O3S B13679854 Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B13679854.png)
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate is a chemical compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate typically involves a series of well-defined steps. One common method includes the Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate . This reaction is highly regioselective and produces the desired compound efficiently. The reaction conditions often involve the use of a catalyst such as silver nitrate and are carried out at controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of aluminosilicate catalysts in a flow system has been reported to facilitate the isomerization and transformation of related compounds . This method ensures consistent quality and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions are common, where reagents like sodium methoxide are used.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Carried out in acidic or basic media at elevated temperatures.
Reduction: Typically performed under anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents such as methanol or ethanol to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as carboxylates, alcohols, and ethers. These products are valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate exerts its effects involves the formation of classical carbocations during its reactions . These carbocations are highly reactive intermediates that facilitate various chemical transformations. The compound’s unique structure allows it to participate in a range of reactions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Uniqueness
Methyl Bicyclo[2.2.1]hept-5-ene-2-sulfonate stands out due to its sulfonate group, which imparts unique reactivity and stability compared to its carboxylate, aldehyde, and nitrile counterparts. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and in applications where stability under various conditions is crucial.
Propiedades
Fórmula molecular |
C8H12O3S |
|---|---|
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
methyl bicyclo[2.2.1]hept-5-ene-2-sulfonate |
InChI |
InChI=1S/C8H12O3S/c1-11-12(9,10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 |
Clave InChI |
YLLNZSBYUUNVJX-UHFFFAOYSA-N |
SMILES canónico |
COS(=O)(=O)C1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)

![Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)

![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)


![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)

![9-(Trifluoromethyl)-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13679837.png)




